molecular formula C22H32O3 B15138573 (+/-)4(5)-DiHDPA lactone

(+/-)4(5)-DiHDPA lactone

Cat. No.: B15138573
M. Wt: 344.5 g/mol
InChI Key: PCOBNCGOHMJRLU-JLNKQSITSA-N
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Description

(+/-)4(5)-DiHDPA lactone is a cyclic organic compound belonging to the class of lactones Lactones are cyclic esters derived from hydroxycarboxylic acids and are known for their diverse chemical properties and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)4(5)-DiHDPA lactone can be achieved through several methods. One common approach involves the oxidative lactonization of diols using copper/nitroxyl catalysts under mild conditions with ambient air as the oxidant . Another method includes the dehydrogenative lactonization of diols using iron carbonyl compounds as catalysts . Additionally, cyclic ketones can be converted to lactones using Oxone in a water solution .

Industrial Production Methods

Industrial production of lactones often involves the use of environmentally friendly and sustainable methods. For example, the aerobic oxidation of unprotected aldoses over heterogeneous catalysts such as Pd/C or Au/C has been developed for the synthesis of lactones . These methods are preferred due to their efficiency and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

(+/-)4(5)-DiHDPA lactone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include Oxone and other peroxides.

    Reduction: Lithium aluminium hydride is a widely used reducing agent for lactones.

    Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Diols.

    Substitution: Alcohols and amides.

Scientific Research Applications

(+/-)4(5)-DiHDPA lactone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (+/-)4(5)-DiHDPA lactone involves its interaction with specific molecular targets and pathways. For instance, in biochemical pathways, lactones can act as enzyme inhibitors or activators, influencing various metabolic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(+/-)4(5)-DiHDPA lactone is unique due to its specific chemical structure, which imparts distinct reactivity and properties

Properties

Molecular Formula

C22H32O3

Molecular Weight

344.5 g/mol

IUPAC Name

5-[(3Z,6Z,9Z,12Z,15Z)-1-hydroxyoctadeca-3,6,9,12,15-pentaenyl]oxolan-2-one

InChI

InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22(24)25-21/h3-4,6-7,9-10,12-13,15-16,20-21,23H,2,5,8,11,14,17-19H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-

InChI Key

PCOBNCGOHMJRLU-JLNKQSITSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC(C1CCC(=O)O1)O

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC(C1CCC(=O)O1)O

Origin of Product

United States

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